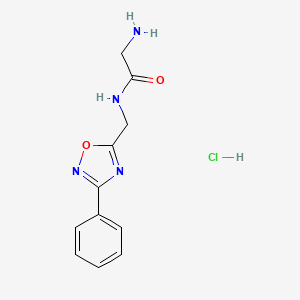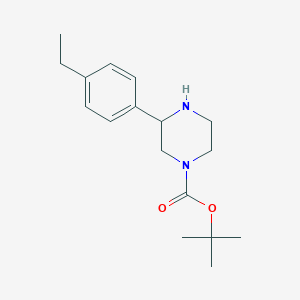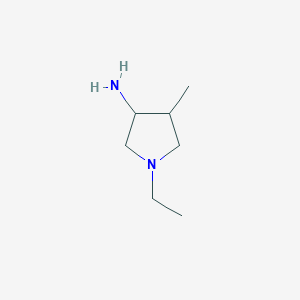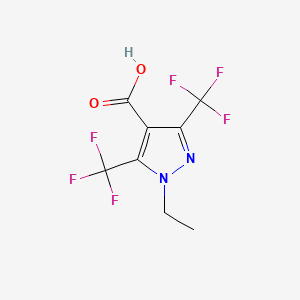![molecular formula C8H6BrN3 B1377912 (4-Bromo-1H-pyrrolo[2,3-c]pyridin-7-yl)methanimine CAS No. 1352395-21-1](/img/structure/B1377912.png)
(4-Bromo-1H-pyrrolo[2,3-c]pyridin-7-yl)methanimine
概要
説明
(4-Bromo-1H-pyrrolo[2,3-c]pyridin-7-yl)methanimine is a heterocyclic compound that features a pyrrolo[2,3-c]pyridine core structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-1H-pyrrolo[2,3-c]pyridin-7-yl)methanimine typically involves multi-step organic synthesis. One common approach is the cyclization of appropriate precursors under controlled conditions. For example, starting from a pyridine derivative, bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst. Subsequent cyclization and functional group transformations yield the desired compound .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
化学反応の分析
Types of Reactions
(4-Bromo-1H-pyrrolo[2,3-c]pyridin-7-yl)methanimine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Cyclization Reactions: Further cyclization can lead to more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction can lead to changes in the oxidation state of the compound .
科学的研究の応用
(4-Bromo-1H-pyrrolo[2,3-c]pyridin-7-yl)methanimine has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of kinase inhibitors, which are important in cancer therapy.
Biological Studies: The compound is used to study the inhibition of specific enzymes and signaling pathways.
Chemical Biology: It is employed in the design of probes for investigating biological processes at the molecular level.
作用機序
The mechanism of action of (4-Bromo-1H-pyrrolo[2,3-c]pyridin-7-yl)methanimine involves its interaction with molecular targets such as kinases. By binding to the active site of these enzymes, the compound can inhibit their activity, thereby modulating signaling pathways involved in cell proliferation and survival. This makes it a valuable tool in cancer research and drug development .
類似化合物との比較
Similar Compounds
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds share a similar core structure and are also used in kinase inhibition.
Pyrazolo[3,4-b]pyridine derivatives: These compounds have a different ring fusion but exhibit similar biological activities.
Uniqueness
(4-Bromo-1H-pyrrolo[2,3-c]pyridin-7-yl)methanimine is unique due to its specific substitution pattern and the presence of the bromine atom, which can be further functionalized to create a wide range of derivatives. This versatility makes it a valuable scaffold in medicinal chemistry .
特性
IUPAC Name |
(4-bromo-1H-pyrrolo[2,3-c]pyridin-7-yl)methanimine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN3/c9-6-4-12-7(3-10)8-5(6)1-2-11-8/h1-4,10-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZTRWGZEKVXBBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C1C(=CN=C2C=N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-[2-Amino-4-(trifluoromethyl)phenyl]-4-methyl-5-(trifluoromethyl)-1,3-oxazolidin-2-one](/img/structure/B1377834.png)
![[2-(Propan-2-yl)oxolan-3-yl]methanamine](/img/structure/B1377835.png)



![N-benzyl-8-(trifluoromethyl)-1,4-dioxaspiro[4.5]decan-8-amine](/img/structure/B1377840.png)


![2-{[(2-Ethyl-1,3-thiazol-5-yl)methyl]amino}acetic acid dihydrochloride](/img/structure/B1377846.png)
![tert-Butyl 1-oxo-6-azaspiro[3.5]nonane-6-carboxylate](/img/structure/B1377848.png)


